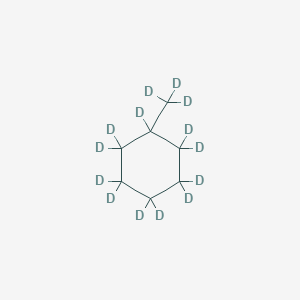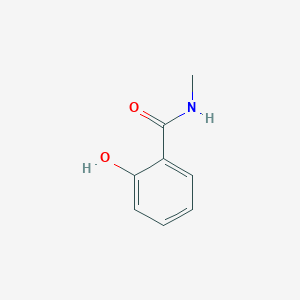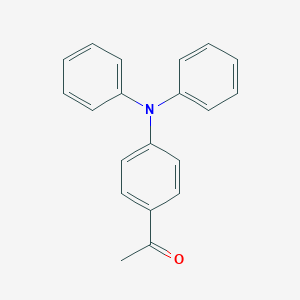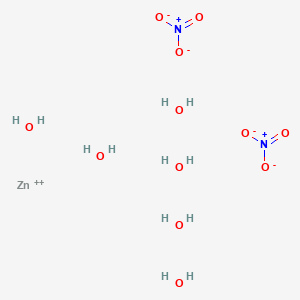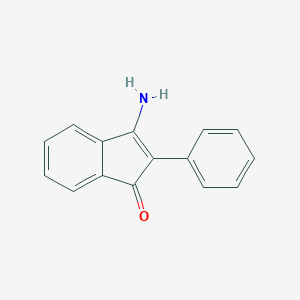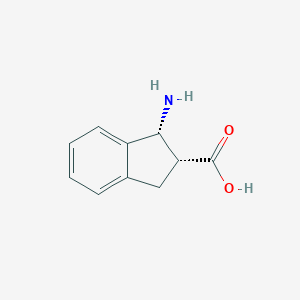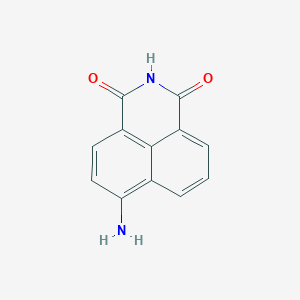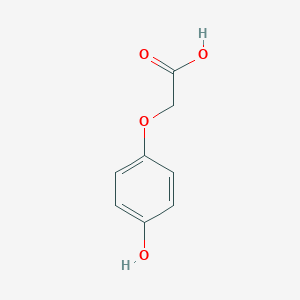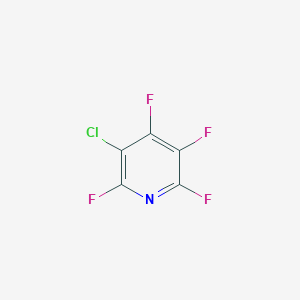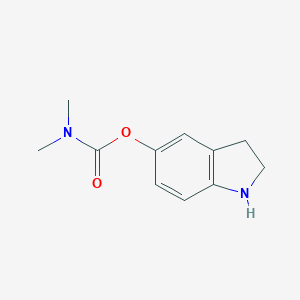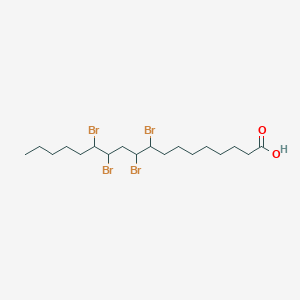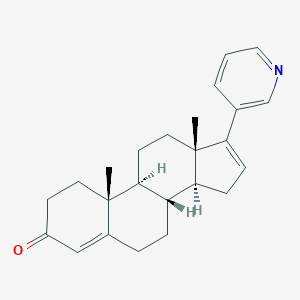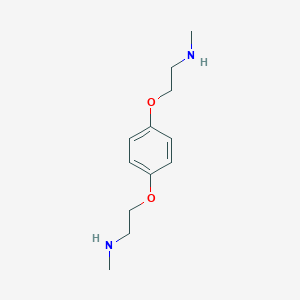
1,4-Bis(2-methylaminoethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis(2-methylaminoethoxy)benzene, commonly known as Methylene blue, is a synthetic dye that has been extensively used in various scientific research fields. It is a heterocyclic aromatic compound with a molecular formula of C16H18ClN3S, and a molecular weight of 319.85 g/mol. Methylene blue is a versatile dye that exhibits a wide range of biochemical, physiological, and pharmacological properties. It is widely used in laboratory experiments to investigate various biological and chemical processes.
Wirkmechanismus
Methylene blue acts as a redox agent, accepting and donating electrons in various chemical reactions. It has been shown to improve mitochondrial function by increasing the production of ATP and reducing oxidative stress. Methylene blue has also been shown to inhibit the aggregation of amyloid beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. Additionally, Methylene blue has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its therapeutic potential.
Biochemische Und Physiologische Effekte
Methylene blue exhibits a wide range of biochemical and physiological effects. It has been shown to improve mitochondrial function, reduce oxidative stress, and inhibit the aggregation of amyloid beta peptides. Methylene blue has also been shown to have anti-inflammatory and antioxidant effects. It has been investigated as a potential treatment for various diseases, including neurodegenerative diseases, cancer, and sepsis.
Vorteile Und Einschränkungen Für Laborexperimente
Methylene blue has several advantages for use in laboratory experiments. It is a versatile dye that can be used in a wide range of applications, including staining cells and tissues, and as a redox indicator. It is also relatively inexpensive and readily available. However, there are some limitations to the use of Methylene blue in laboratory experiments. It can be toxic at high concentrations, and its effects can be influenced by pH and other environmental factors. Additionally, Methylene blue can interfere with some assays and may require careful optimization of experimental conditions.
Zukünftige Richtungen
There are several future directions for research related to Methylene blue. One area of interest is the development of new therapeutic applications for Methylene blue, particularly in the treatment of neurodegenerative diseases. Another area of interest is the investigation of the mechanisms underlying the beneficial effects of Methylene blue on mitochondrial function and oxidative stress. Additionally, there is a need for further research on the toxicity and safety of Methylene blue, particularly at high concentrations and in different experimental settings.
Synthesemethoden
The synthesis of Methylene blue involves the reaction of 4-nitroaniline with formaldehyde and dimethylamine to form 4,4'-diaminodiphenylmethane. This intermediate is then reacted with sodium nitrite and hydrochloric acid to form the diazonium salt, which is then coupled with N,N-dimethylethylenediamine to form Methylene blue. The synthesis of Methylene blue is a complex process that requires careful control of reaction conditions to achieve high yields and purity.
Wissenschaftliche Forschungsanwendungen
Methylene blue has been widely used in scientific research due to its unique properties. It has been used as a stain in histology and cytology to visualize cells and tissues. It is also used as a redox indicator in chemical reactions. Methylene blue has been extensively used in research related to mitochondrial function, oxidative stress, and neurodegenerative diseases. It has been shown to improve mitochondrial function and reduce oxidative stress in various cell types. Methylene blue has also been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
139890-67-8 |
|---|---|
Produktname |
1,4-Bis(2-methylaminoethoxy)benzene |
Molekularformel |
C12H20N2O2 |
Molekulargewicht |
224.3 g/mol |
IUPAC-Name |
N-methyl-2-[4-[2-(methylamino)ethoxy]phenoxy]ethanamine |
InChI |
InChI=1S/C12H20N2O2/c1-13-7-9-15-11-3-5-12(6-4-11)16-10-8-14-2/h3-6,13-14H,7-10H2,1-2H3 |
InChI-Schlüssel |
LWJRGTOTJVPETJ-UHFFFAOYSA-N |
SMILES |
CNCCOC1=CC=C(C=C1)OCCNC |
Kanonische SMILES |
CNCCOC1=CC=C(C=C1)OCCNC |
Andere CAS-Nummern |
139890-67-8 |
Synonyme |
1,4-bis(2-methylaminoethoxy)benzene 1,4-BMEB |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(3,4-Diaminophenyl)methyl]benzene-1,2-diamine](/img/structure/B156625.png)
